tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate is an organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their aromatic heteropolycyclic structures, which contain a pyrrolo[2,3-d]pyrimidine ring system. This particular compound is characterized by the presence of an iodine atom at the 5-position and a tert-butyl carbamate group at the 2-position.
Preparation Methods
The synthesis of tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of reagents such as iodine and tert-butyl chloroformate, under controlled temperature and pH conditions .
Chemical Reactions Analysis
tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures
Scientific Research Applications
tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the tert-butyl carbamate group can influence its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: This compound has a similar pyrrolo[2,3-d]pyrimidine structure but with a chlorine atom at the 4-position and a carboxylate group at the 7-position.
tert-Butyl 2-((4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)pyrrolidine-1-carboxylate: This compound features an amino group at the 4-position and a pyrrolidine-1-carboxylate group.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound has a tosyl group at the 5-position and a pyrazin-2-ylcarbamate group.
Properties
Molecular Formula |
C11H13IN4O2 |
---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H13IN4O2/c1-11(2,3)18-10(17)16-9-14-4-6-7(12)5-13-8(6)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
LTBDUVWLZOUKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=CNC2=N1)I |
Origin of Product |
United States |
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